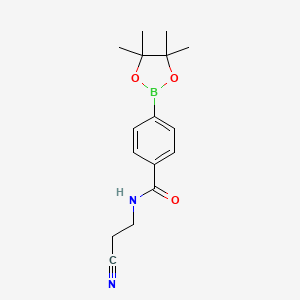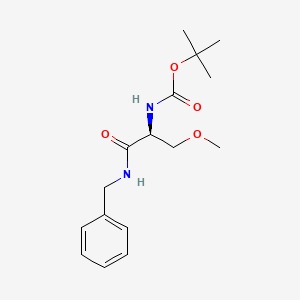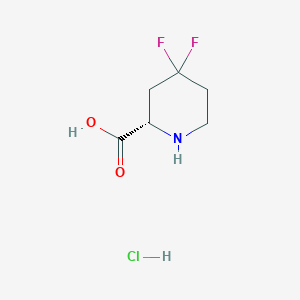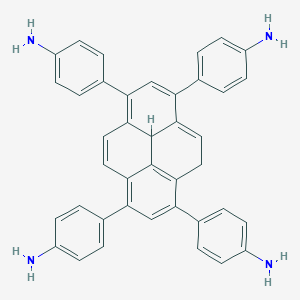
N,N-diphenylpyridin-4-amine
Descripción general
Descripción
N,N-diphenylpyridin-4-amine is a useful research compound. Its molecular formula is C17H14N2 and its molecular weight is 246.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodegradation Studies
N,N-diphenylpyridin-4-amine has been studied in the context of photodegradation. Chen et al. (2009) investigated the photodegradation of amine drugs, including tertiary amines like diphenhydramine, in natural waters. This research is significant for understanding the environmental fate of such compounds (Chen, Hu, Hu, & Qu, 2009).
Chemical Reactions with Pyridones
El-Kholy et al. (1974) explored the chemical reactions of amines with pyridones, leading to the synthesis of N-substituted pyridones and thiopyridones. This research contributes to the broader understanding of reactions involving this compound and similar compounds (El-Kholy, Mishrikey, & Atmeh, 1974).
Photophysical and Electrochemical Studies
Shu-Hua Cheng et al. (2005) synthesized a new triphenylamine-containing aromatic diamine, which bears relevance to the study of this compound. Their work focused on the thermal, photophysical, and electrochemical characteristics of related compounds (Cheng, Hsiao, Su, & Liou, 2005).
Photopolymerization and 3D Printing
Fiedor et al. (2020) presented a study on bimolecular photoinitiating systems for 3D printing techniques, involving 2-amino-4,6-diphenylpyridine-3-carbonitrile derivatives. This research highlights the potential application of this compound in advanced manufacturing processes (Fiedor, Pilch, Szymaszek, Chachaj-Brekiesz, Galek, & Ortyl, 2020).
Catalytic Amination Studies
Anokhin et al. (2015) conducted a study on the catalytic amination of halogenopyridines with polyamines, which is relevant to understanding the chemical behavior of this compound in catalytic processes (Anokhin, Averin, Panchenko, Maloshitskaya, Buryak, & Beletskaya, 2015).
Photophysical Properties of Luminescent Compounds
Choi et al. (2012) researched luminescent rhenium(I) polypyridine complexes, which could provide insights into the photophysical properties of this compound and its derivatives (Choi, Louie, Li, Liu, Chan, Lam, Lin, Cheng, & Lo, 2012).
Propiedades
IUPAC Name |
N,N-diphenylpyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-3-7-15(8-4-1)19(16-9-5-2-6-10-16)17-11-13-18-14-12-17/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFLZWJKFLYZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5''-(4,4''-Diacetonitrilato-[1,1':3',1''-terphenyl]-5'-yl)-4,4''''-diacetonitrilato-5',5'''-bis(4-acetonitrilatophenyl)-1,1':3',1'':3'',1''':3''',1''''-quinquephenyl](/img/structure/B8232830.png)
![2,2',2'',2'''-((2,5-Dimethoxy-1,4-phenylene)bis([1,1':3',1''-terphenyl]-5',4,4''-triyl))tetraacetonitrile](/img/structure/B8232835.png)
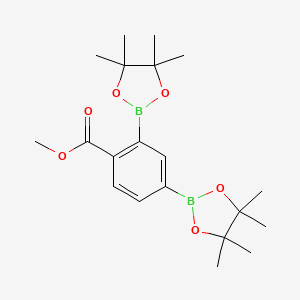
![(S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole](/img/structure/B8232841.png)
![2,2',2'',2''',2'''',2''''',2'''''',2'''''''-(Pyrene-1,3,6,8-tetrayltetrakis([1,1':3',1''-terphenyl]-5',4,4''-triyl))octaacetonitrile](/img/structure/B8232848.png)



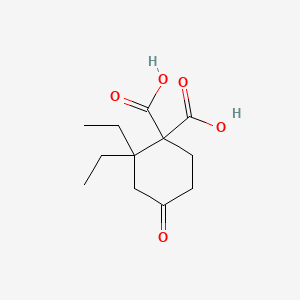
![6-Iodo-2-(methylthio)benzo[d]thiazole](/img/structure/B8232873.png)
